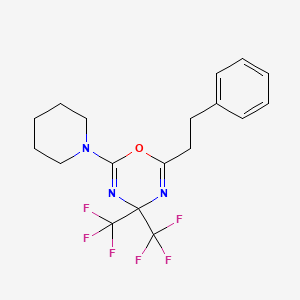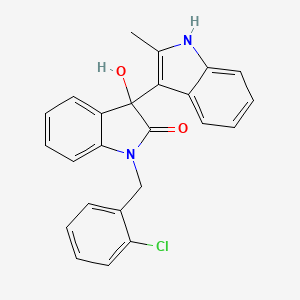![molecular formula C16H12FN5O7 B11568999 3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11568999.png)
3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a hydrazinecarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinecarbonyl Moiety: The hydrazinecarbonyl group is introduced by reacting the benzamide intermediate with hydrazine hydrate in the presence of a suitable catalyst.
Condensation with 2-Hydroxy-3,5-dinitrobenzaldehyde: The final step involves the condensation of the hydrazinecarbonyl intermediate with 2-hydroxy-3,5-dinitrobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the hydrazinecarbonyl moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-N-methylbenzamide: Lacks the hydrazinecarbonyl moiety and has different reactivity and applications.
N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide: Lacks the fluoro group, leading to different binding properties and reactivity.
Uniqueness
3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the fluoro group and the hydrazinecarbonyl moiety, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and materials science.
Propiedades
Fórmula molecular |
C16H12FN5O7 |
|---|---|
Peso molecular |
405.29 g/mol |
Nombre IUPAC |
3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12FN5O7/c17-11-3-1-2-9(4-11)16(25)18-8-14(23)20-19-7-10-5-12(21(26)27)6-13(15(10)24)22(28)29/h1-7,24H,8H2,(H,18,25)(H,20,23)/b19-7+ |
Clave InChI |
IKYYOFHRUFQOHN-FBCYGCLPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-6-(4-methylphenyl)-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568921.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568928.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B11568938.png)
![propan-2-yl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11568945.png)
![N-(4-chlorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11568952.png)
![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![N-(3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11568971.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11568979.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568980.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11568983.png)

![(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11568994.png)

![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11569004.png)
